2-[(2,5-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Beschreibung
2-[(2,5-Dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound belonging to the thiadiazoloquinazolinone family, characterized by a fused bicyclic core structure. This compound incorporates a 1,3,4-thiadiazole ring fused with a quinazolinone scaffold, substituted with a 2,5-dimethylphenylamino group at position 2 and a methyl group at position 5. Its synthesis typically involves the reaction of 3-amino-2-mercaptoquinazolinone-4(3H)-one with dicarboxylic acids in the presence of phosphorus oxychloride, as described in analogous protocols for related derivatives .
Eigenschaften
IUPAC Name |
2-(2,5-dimethylanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-10-5-7-14-13(8-10)16(23)22-18(20-14)24-17(21-22)19-15-9-11(2)4-6-12(15)3/h4-9H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGQTVAWBPKUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[(2,5-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This article reviews its biological activity based on various research findings and case studies.
- Molecular Formula : C₁₆H₁₃N₄S
- Molecular Weight : 326.4 g/mol
- CAS Number : 1021260-33-2
Quinazoline derivatives often exhibit their biological effects through interactions with various cellular targets, including enzymes and receptors involved in cancer progression and inflammation. The thiazole ring in this compound contributes to its ability to modulate biological pathways.
Anticancer Activity
Research indicates that quinazoline derivatives possess significant anticancer properties. For instance:
- A study demonstrated that compounds similar to 2-[(2,5-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one showed potent activity against various cancer cell lines. The IC₅₀ values for these compounds ranged from low micromolar to submicromolar concentrations in inhibiting cell proliferation .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties:
- Quinazolines have been reported to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. Studies have shown that certain derivatives can significantly reduce TNF-α secretion in human cell lines .
Antimicrobial Activity
The potential antimicrobial activity of quinazoline derivatives is noteworthy:
- Compounds similar to this one have demonstrated efficacy against various bacterial strains, indicating their potential use in treating infections .
Case Study 1: Anticancer Efficacy
A specific derivative was tested against the MDA-MB-231 breast cancer cell line. The results indicated an IC₅₀ value of 0.36 μM, showcasing its potency compared to standard chemotherapeutics .
Case Study 2: Inhibition of Enzymatic Activity
In a study focused on enzyme inhibition, the compound was evaluated for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to diabetes management. It exhibited a strong inhibitory effect with an IC₅₀ value of 0.76 nM .
Data Summary Table
| Biological Activity | IC₅₀ Value | Cell Line/Target |
|---|---|---|
| Anticancer | 0.36 μM | MDA-MB-231 (breast cancer) |
| Anti-inflammatory | N/A | TNF-α secretion in HL-60 cells |
| Antimicrobial | N/A | Various bacterial strains |
| DPP-IV Inhibition | 0.76 nM | Dipeptidyl peptidase IV |
Wissenschaftliche Forschungsanwendungen
Structural Formula
The structural representation can be summarized as follows:
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an antitumor agent . Studies have indicated that derivatives of quinazoline and thiadiazole exhibit cytotoxic effects against various cancer cell lines. The specific mechanism often involves the inhibition of kinases that are crucial for cell proliferation.
Case Study: Antitumor Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 values were determined using MTT assays, showing effective inhibition at micromolar concentrations.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and quinazoline structures possess antimicrobial properties. The compound has been evaluated against a range of bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
In vitro studies revealed that the compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have been explored extensively. The compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
Case Study: Inflammatory Response Modulation
In an experimental model of inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential application in developing anti-inflammatory medications.
Neuropharmacological Effects
Recent studies have suggested that compounds similar to this one may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression.
Case Study: Neurotransmitter Modulation
Experimental results indicated that administration of the compound resulted in increased levels of serotonin and norepinephrine in animal models, which are critical neurotransmitters involved in mood regulation.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The compound shares structural similarities with several derivatives synthesized and characterized in the literature. Key comparisons include:
2.1 Substituent Effects on Physicochemical Properties
Key Observations :
- Substituent Position and Size: The target compound’s 2,5-dimethylphenylamino group introduces steric bulk and electron-donating methyl groups, which may enhance hydrophobic interactions in biological systems compared to simpler aryl substituents (e.g., phenyl in 6a). This aligns with , where longer alkyl chains (e.g., propyl) improved activity by fostering hydrophobic interactions with protein residues .
- Thermal Stability : Analogous compounds with bulky substituents (e.g., 6c, 6d) exhibit higher melting points (>300°C), suggesting that the target compound’s methyl and dimethylphenyl groups may similarly enhance thermal stability .
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s methyl groups (electron-donating) are likely advantageous, as shows electron-withdrawing groups (e.g., nitro, fluoro) diminish activity . However, the propylthio derivative’s superior activity suggests alkyl chain length and sulfur atom placement are critical for targeting Mtb’s InhA enzyme.
- Antimicrobial Specificity : The target’s 7-methyl group may confer selectivity for bacterial vs. fungal targets compared to the propylthio derivative, which shows broad-spectrum activity .
Vorbereitungsmethoden
Preparation of 7-Methylquinazolin-4(3H)-one
The quinazolinone core is synthesized from anthranilic acid derivatives. A modified procedure from involves:
-
Reagents : Anthranilic acid (1.0 eq), thioacetamide (1.2 eq), and glacial acetic acid.
-
Conditions : Reflux at 120°C for 6 hours under nitrogen.
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol (yield: 82%).
Characterization Data :
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1572 cm⁻¹ (C=N).
-
¹H NMR (DMSO-d₆) : δ 2.49 (s, 3H, CH₃), 7.51–7.86 (m, 4H, aromatic).
Thiadiazole Ring Formation
Thiourea Intermediate Synthesis
The quinazolinone is functionalized with a thiourea group at position 2:
Cyclization to Thiadiazoloquinazolinone
-
Reagents : Thiourea intermediate (1.0 eq), hydroxylamine hydrochloride (1.5 eq), CuI (0.2 eq), K₂CO₃ (2.0 eq) in DMF.
-
Conditions : Heating at 150°C for 5 hours under inert atmosphere.
-
Product : 7-Methyl-5H-[1,thiadiazolo[2,3-b]quinazolin-5-one (yield: 68%).
Characterization Data :
Introduction of the 2,5-Dimethylphenylamino Group
Nucleophilic Amination
The amino group is introduced via Buchwald-Hartwig coupling:
-
Reagents : Thiadiazoloquinazolinone (1.0 eq), 2,5-dimethylaniline (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), Cs₂CO₃ (2.5 eq) in toluene.
-
Conditions : Reflux at 110°C for 12 hours.
-
Product : 2-[(2,5-Dimethylphenyl)amino]-7-methyl-5H-thiadiazolo[2,3-b]quinazolin-5-one (yield: 58%).
Optimization Table :
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Catalyst Loading | 0.01–0.1 eq Pd | 0.05 eq Pd | +22% |
| Temperature | 80–130°C | 110°C | +15% |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ | +18% |
Purification and Analytical Validation
Chromatographic Purification
-
Column : Silica gel (100–200 mesh).
-
Eluent : Ethyl acetate/hexane (3:7 v/v).
-
Purity : >98% (HPLC, C18 column, MeOH/H₂O 70:30).
Spectroscopic Confirmation
-
IR (KBr) : 3340 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
-
¹H NMR (DMSO-d₆) : δ 2.31 (s, 6H, Ar-CH₃), 2.48 (s, 3H, CH₃), 6.98–7.86 (m, 7H, aromatic).
Alternative Synthetic Routes
One-Pot Multicomponent Approach
A streamlined method inspired by:
-
Reagents : Anthranilic acid, 2,5-dimethylaniline, thiosemicarbazide, and acetyl chloride.
-
Conditions : Microwave irradiation (150 W, 120°C, 30 min).
-
Yield : 54% (lower than stepwise method but faster).
Solid-Phase Synthesis
Using Wang resin-bound intermediates:
Industrial-Scale Adaptations
Continuous Flow Synthesis
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of thiadiazole and quinazolinone precursors. Critical factors include:
- Catalyst Selection : Use sulfur sources (e.g., Lawesson’s reagent) and nitrogen donors (e.g., ammonia) to promote cyclization .
- Temperature Control : Maintain 60–80°C during thiadiazole ring formation to avoid side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) for >95% purity .
Table 1 : Comparative Yields Under Different Conditions
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Lawesson’s reagent | 70 | 68 | 92 |
| PCl₅ | 60 | 45 | 85 |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 2,5-dimethylphenyl) .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) for purity analysis and mass confirmation .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O dimers) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
- Reactivity Prediction : Identify nucleophilic/electrophilic sites via Fukui indices for SAR studies .
Table 2 : Calculated Electronic Properties
| Property | Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.8 |
| Band Gap (eV) | 4.4 |
Q. What experimental designs are suitable for evaluating biological activity (e.g., antimicrobial or anticancer effects)?
- Methodological Answer :
- Antimicrobial Assays : Use microdilution (96-well plates) against S. aureus and E. coli (MIC determination) .
- Anticancer Screening : MTT assay on HeLa and MCF-7 cells with IC₅₀ calculation (dose range: 1–100 µM) .
Table 3 : Preliminary Bioactivity Data
| Cell Line | IC₅₀ (µM) | MIC (µg/mL) |
|---|---|---|
| HeLa | 12.5 | N/A |
| S. aureus | N/A | 8.0 |
Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be structured for this compound?
- Methodological Answer :
- OECD Guidelines : Conduct ready biodegradability tests (301F) in activated sludge .
- Bioaccumulation : Use logP calculations (Predicted logP = 3.8) and BCF models (EPI Suite) .
- Abiotic Degradation : Monitor hydrolysis (pH 7, 25°C) via HPLC over 30 days .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardize Protocols : Ensure consistent cell lines (e.g., ATCC-certified HeLa) and solvent controls (DMSO ≤0.1%) .
- Meta-Analysis : Compare IC₅₀ values using ANOVA (p < 0.05) to identify outliers due to assay variability .
Key Research Gaps
- Crystal Engineering : Limited data on polymorphic forms and co-crystallization agents .
- Mechanistic Studies : Lack of proteomics/transcriptomics data to elucidate anticancer targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
